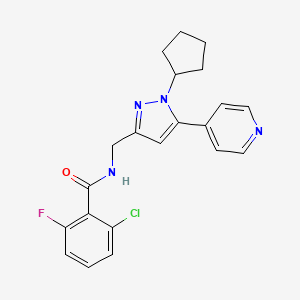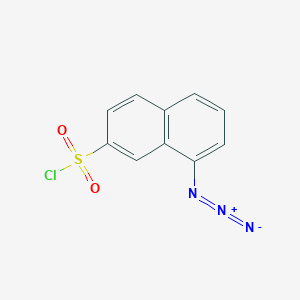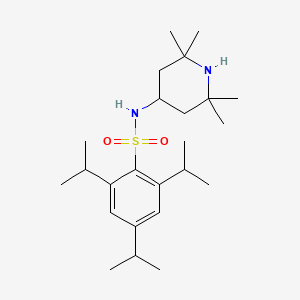![molecular formula C21H19N5O3 B2406266 5-(2-methoxyethyl)-3-oxo-2-phenyl-N-(pyridin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921515-34-6](/img/structure/B2406266.png)
5-(2-methoxyethyl)-3-oxo-2-phenyl-N-(pyridin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(2-methoxyethyl)-3-oxo-2-phenyl-N-(pyridin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[4,3-c]pyridine ring, a phenyl ring, and a pyridin-3-yl group. These types of compounds are often studied for their potential biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions, including various types of coupling reactions . For example, Suzuki-Miyaura coupling is a common method used in the synthesis of biaryl compounds .Molecular Structure Analysis
The molecular structure of such compounds can be determined using various techniques, including X-ray crystallography . The structure can provide important information about the compound’s properties and potential reactivity .Chemical Reactions Analysis
The chemical reactions of this compound would likely depend on the conditions and the other reactants present. Compounds with similar structures have been studied for their reactivity in various types of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, stability, and reactivity, can be determined through various experimental methods .Applications De Recherche Scientifique
Synthesis and Characterization
- Kumar and Mashelker (2007) synthesized novel 1,2,4‐Oxadiazole heterocyclic compounds containing a pyranopyridine moiety, which are expected to have better hypertensive activity. This study highlights the potential for developing new pharmaceuticals based on similar chemical structures (Kumar & Mashelker, 2007).
- El-Menyawy, Zedan, and Nawar (2019) conducted a study on pyrazolo[4,3-b]pyridine derivatives for their stability and optical properties, which could be useful in the development of new electronic devices (El-Menyawy, Zedan, & Nawar, 2019).
Potential Therapeutic Applications
- Hassan, Hafez, and Osman (2014) synthesized aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives and evaluated their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, suggesting potential use in cancer treatment (Hassan, Hafez, & Osman, 2014).
- Samala et al. (2013) developed pyrazolo[4,3-c]pyridine derivatives as inhibitors of Mycobacterium tuberculosis pantothenate synthetase, indicating potential for treating tuberculosis (Samala et al., 2013).
Material Science and Chemistry
- Sudheer and Quraishi (2015) explored the corrosion inhibition effect of aryl pyrazolo pyridines on copper in hydrochloric acid, demonstrating their utility in protecting metals from corrosion (Sudheer & Quraishi, 2015).
- Wang et al. (2017) reported on the X-ray powder diffraction data of a related compound, which is an important intermediate in the synthesis of the anticoagulant, apixaban, showing its relevance in pharmaceutical manufacturing (Wang et al., 2017).
Mécanisme D'action
Target of Action
Pyridine derivatives have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-alzheimer’s, anti-ulcer or antidiabetic .
Mode of Action
It is known that the presence of the pyridine nucleus, or its one together with one or more heterocycles, as well as a simple hydrocarbon linker, or grafted with organic groups, gives the key molecule a certain geometry, which determines an interaction with a specific protein, and defines the antimicrobial and antiviral selectivity for the target molecule .
Biochemical Pathways
Pyridine derivatives have been shown to have a variety of biological activities in different areas .
Pharmacokinetics
An important role of pyridine in medicinal chemistry is to improve water solubility due to its poor basicity .
Result of Action
albicans .
Action Environment
The relation between the chemical structure of the synthesized pyridine and thienopyridine compounds and their antimicrobial properties was discussed in the sar study .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(2-methoxyethyl)-3-oxo-2-phenyl-N-pyridin-3-ylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-29-11-10-25-13-17(20(27)23-15-6-5-9-22-12-15)19-18(14-25)21(28)26(24-19)16-7-3-2-4-8-16/h2-9,12-14H,10-11H2,1H3,(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQWHTABSIQMMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[2-(2,2-Dimethylpropyl)pyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2406188.png)
![2-Bromo-7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B2406194.png)

![N-[cyano(3,4-dichlorophenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B2406196.png)
![1-[(2,6-Dichlorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane](/img/structure/B2406198.png)
![1-(4-Methylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-2-pyrrolidinone](/img/structure/B2406199.png)
![Tert-butyl N-[4-fluoro-3-(nitromethyl)phenyl]carbamate](/img/structure/B2406200.png)
![6-(bromomethyl)-3-methyl-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2406202.png)


![Ethyl 3-(4-fluorophenyl)-5-(2-methoxyacetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2406206.png)